molecular formula C11H15F2N5 B11739034 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11739034
M. Wt: 255.27 g/mol
InChI Key: XKXRVVMIHMHNAX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. The presence of difluoromethyl and pyrazole groups in its structure makes it a valuable candidate for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.

Industrial Production Methods

Industrial production of this compound may involve the use of economically advantageous processes, such as the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester . This process includes acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water. The ring closure reaction is promoted by reacting alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazole moiety can interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine stands out due to its unique combination of difluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-3-17-5-4-9(16-17)6-14-10-7-18(11(12)13)15-8(10)2/h4-5,7,11,14H,3,6H2,1-2H3

InChI Key

XKXRVVMIHMHNAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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